2,3,4,5,6-Pentachlorobiphenyl
Overview
Description
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that contain 209 possible congeners, differentiated by the number and position of chlorine atoms. 2,3,4,5,6-Pentachlorobiphenyl is one such congener. PCBs, including this congener, have been widely studied due to their environmental persistence, potential for bioaccumulation, and associated health risks to humans and wildlife.
Synthesis Analysis
The synthesis of chlorinated biphenyls can be achieved through various methods, including the direct chlorination of biphenyls or through coupling reactions of chlorinated benzenes. For instance, the preparation of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using [^14C]aniline hydrogen sulfate as a starting material, which undergoes acetylation, chlorination, deacetylation, and coupling to yield the desired biphenyls . The specific synthesis of 2,3,4,5,6-Pentachlorobiphenyl is not detailed in the provided papers, but the general methodologies can be inferred from similar compounds.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, with chlorine atoms substituted at various positions. The structure of a related compound, 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, was determined using X-ray crystallography, which provides insights into the orientation of substituent groups around the benzene nucleus . While this is not the exact compound , it gives an idea of how substituents can affect the overall geometry of biphenyl compounds.
Chemical Reactions Analysis
PCBs can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated metabolites. For example, 2,3-Dichloro-3',4'-dihydroxybiphenyl is a potential metabolite of 2,3-dichlorobiphenyl, and its structure exhibits intramolecular hydrogen bonding and π-π stacking interactions . These reactions are significant as they can influence the toxicity and environmental behavior of PCBs.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs are influenced by the degree of chlorination and the position of chlorine atoms. For example, the persistence of certain pentachlorobiphenyls in lung parenchyma suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of these compounds . Additionally, the binding interactions between PCBs and biological molecules, such as pepsin, can be studied using spectroscopic techniques and molecular simulations to understand the changes in protein structure upon PCB binding .
Relevant Case Studies
Several studies have investigated the biological effects of PCBs, including 3,3',4,4',5-pentachlorobiphenyl, which is structurally similar to 2,3,4,5,6-Pentachlorobiphenyl. For instance, this congener has been shown to induce fetal cleft palate and immunotoxicity in mice , and embryotoxicity in chickens . These studies highlight the potential risks associated with PCB exposure and underscore the importance of understanding the toxicological profiles of individual PCB congeners.
Scientific Research Applications
Reductive Dechlorination in Biomimetic Systems : A study demonstrated the reductive dechlorination of 2,3,4,5,6-Pentachlorobiphenyl using vitamin B12 in an aqueous biomimetic model system. The dechlorination produced 2,3,5,6- and 2,3,4,6-tetrachlorobiphenyls (Assaf-Anid, Nies, & Vogel, 1992).
Persistence in Plant Metabolism : Research on the marsh plant Veronica Beccabunga showed that 2,3,4,5,6-Pentachlorobiphenyl is more persistent than other polychlorinated biphenyls, indicating its resilience in certain environmental conditions (Moza, Kilzer, Weisgerber, & Klein, 1976).
Ozone Decomposition and Oxidation Studies : A study investigated the decomposition of ozone and oxidation of 2,3,4,5,6-Pentachlorobiphenyl, providing insights into reaction kinetics and environmental degradation processes (Kalmaz & Trieff, 1986).
Photodechlorination in Alkaline 2-Propanol : Research elucidated the photodechlorination pathways of 2,3,4,5,6-Pentachlorobiphenyl under specific conditions, highlighting the importance of steric and electronic effects (Yao et al., 1997).
Accumulation in Lung Parenchyma : A study found a specific accumulation of certain pentachlorobiphenyls in the lung parenchyma of mice, suggesting a structure-dependent tissue localization (Brandt, Mohammed, & Slanina, 1981).
Microbial Dechlorination in Sediments : Another research focused on the microbial dechlorination of Aroclor 1260 in sediments, using 2,3,4,5,6-Pentachlorobiphenyl to enrich PCB-dechlorinating microorganisms (Bedard, Dort, May, & Smullen, 1997).
Toxicological Assessment in Rats : Metabolism and toxicological assessment of 2,3,4,5,6-Pentachlorobiphenyl were studied in rats, providing valuable information on its metabolic pathways and toxicity (Koga, Beppu, & Yoshimura, 1990).
Degradation by Catalytic Reductants and Bacteria : A study examined the reductive dechlorination and biodegradation of 2,3,4,5,6-Pentachlorobiphenyl using palladium coated iron and aerobic bacteria, suggesting an integrated approach for treating contaminated soil (He et al., 2009).
Metabolic Enhancement by Cytochrome P450 : The metabolic enhancement of 2,3,4,5,6-Pentachlorobiphenyl by cytochrome P450 isolated from soil bacteria was studied, providing insights into the complex contamination and metabolism of PCBs (Goto et al., 2018).
Neurotoxic Effects in Mice : Research on adult mice neonatally exposed to 2,3,4,5,6-Pentachlorobiphenyl investigated its neurotoxic effects, including changes in brain nicotinic receptors and behavior (Eriksson & Fredriksson, 1998).
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPTLAAIUQMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864820 | |
Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachlorobiphenyl | |
CAS RN |
18259-05-7, 25429-29-2 | |
Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.